molecular formula C22H22FN3O2S B1665730 Altanserin CAS No. 76330-71-7

Altanserin

Katalognummer B1665730
CAS-Nummer: 76330-71-7
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: SMYALUSCZJXWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Altanserin is a chemical compound known for its high affinity for the 5-HT2A receptor, a subtype of serotonin receptor. It is primarily used as a radioligand in positron emission tomography (PET) studies to visualize and quantify the distribution of 5-HT2A receptors in the brain . This compound has been instrumental in neuroimaging studies, particularly in understanding various psychiatric and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Altanserin has a wide range of applications in scientific research:

    Neuroimaging: As a radioligand labeled with fluorine-18, this compound is used in PET studies to map the distribution of 5-HT2A receptors in the brain. .

    Pharmacological Studies: this compound is used to investigate the role of 5-HT2A receptors in various physiological and pathological processes.

    Drug Development: The compound is used in the development and testing of new drugs targeting the 5-HT2A receptor.

Wirkmechanismus

Altanserin exerts its effects by binding selectively to the 5-HT2A receptor, a G-protein-coupled receptor involved in the modulation of neurotransmission. Upon binding, this compound acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that would normally be activated by serotonin . This blockade can help in modulating mood, perception, and cognition, making it valuable in the study of psychiatric disorders.

Safety and Hazards

Altanserin should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound. In case of accidental contact, it is advised to wash off with soap and plenty of water .

Biochemische Analyse

Biochemical Properties

Altanserin interacts with the 5-Hydroxytryptamine 2A receptor, which is a type of serotonin receptor . The nature of this interaction is that of an antagonist, meaning that this compound binds to the receptor and inhibits its activation .

Cellular Effects

The binding of this compound to the 5-Hydroxytryptamine 2A receptor can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic interaction with the 5-Hydroxytryptamine 2A receptor . By binding to this receptor, it inhibits the activation of the receptor and subsequent downstream signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings, particularly in relation to its binding to the 5-Hydroxytryptamine 2A receptor

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely involved in pathways related to serotonin signaling .

Transport and Distribution

Given its role as a radioligand in PET studies, it is likely that it is distributed throughout the brain where the 5-Hydroxytryptamine 2A receptors are located .

Subcellular Localization

The subcellular localization of this compound is not explicitly detailed in the available literature. Given its interaction with the 5-Hydroxytryptamine 2A receptor, it is likely localized to the cell membrane where this receptor is typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Altanserin can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis and purification systems is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Altanserin undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinazolinone moiety can undergo oxidation and reduction reactions, although these are less common in practical applications.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Altanserin is often compared with other 5-HT2A receptor antagonists such as:

Eigenschaften

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYALUSCZJXWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043891
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76330-71-7
Record name Altanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76330-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altanserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altanserin
Reactant of Route 2
Reactant of Route 2
Altanserin
Reactant of Route 3
Reactant of Route 3
Altanserin
Reactant of Route 4
Reactant of Route 4
Altanserin
Reactant of Route 5
Reactant of Route 5
Altanserin
Reactant of Route 6
Altanserin

Q & A

Q1: How does altanserin interact with its target receptor?

A1: this compound binds to the serotonin 5-HT2A receptor, specifically targeting the receptor's active site. This binding effectively blocks the ability of serotonin and other agonists to activate the receptor. [, , ]

Q2: What are the downstream effects of this compound binding to 5-HT2A receptors?

A2: By antagonizing 5-HT2A receptors, this compound inhibits the downstream signaling cascades normally triggered by serotonin binding. This inhibition can lead to a variety of effects depending on the specific brain region and the physiological processes involved. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C22H22FN3O3S and a molecular weight of 427.5 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research does not delve into detailed spectroscopic analysis of this compound, studies often utilize techniques like high-performance liquid chromatography (HPLC) to separate and identify this compound and its metabolites in biological samples. [, ]

Q5: How does this compound perform under various storage conditions?

A5: Specific data regarding this compound's stability under various storage conditions is not explicitly discussed in the provided research.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily recognized for its antagonistic activity towards 5-HT2A receptors. The provided research does not indicate any inherent catalytic properties associated with this compound.

Q7: Have computational methods been used to study this compound?

A7: While the provided research predominantly focuses on in vitro and in vivo studies, computational modeling, such as QSAR (Quantitative Structure-Activity Relationship) analysis, can be valuable in predicting the affinity and selectivity of this compound and related compounds. []

Q8: How do structural modifications of this compound affect its activity and selectivity?

A8: Research suggests that the 4-benzoyl-piperidine moiety in this compound is crucial for its binding to the 5-HT2A receptor. Modifications to this structure can significantly impact its affinity and selectivity. For instance, combining elements of this compound with other antagonists like SR 46349B can lead to compounds with altered binding properties. []

Q9: Are there specific safety regulations regarding the handling and disposal of this compound, particularly its radiolabeled form?

A9: The provided research primarily focuses on the scientific applications of this compound. Information regarding specific safety regulations and handling protocols, particularly for the radiolabeled form, would fall under the purview of relevant regulatory bodies and institutional guidelines.

Q10: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A10: Research indicates that after intravenous administration, [18F]this compound rapidly enters the brain and binds to 5-HT2A receptors with high affinity. Metabolism of this compound results in both hydrophilic and lipophilic radiometabolites, some of which can cross the blood-brain barrier. [, , , ]

Q11: How long does it take for this compound to reach equilibrium in the brain?

A11: Studies using a bolus plus constant infusion paradigm of [18F]this compound show that steady-state concentrations in the brain are achieved within 2 hours and remain stable for up to 3 hours. []

Q12: What preclinical models are used to study the effects of this compound?

A12: this compound's effects have been investigated in various preclinical models, including:

  • Rodent models: Rat brain homogenates have been used to study [18F]this compound binding characteristics, and in vivo microdialysis in rats has been employed to assess the drug's effects on dopamine release. [, ]
  • Non-human primate models: PET studies in baboons have been conducted to investigate the binding kinetics and pharmacological specificity of [18F]this compound and its deuterated derivative. [, ]
  • Pig models: [18F]this compound has been used in PET studies with pigs to investigate its suitability for imaging 5-HT2A receptors in a large animal model. []

Q13: What is the safety profile of this compound?

A13: The provided research focuses on the application of this compound as a research tool and does not provide a comprehensive safety profile. Toxicity and adverse effects data are essential considerations for any potential clinical application of this compound.

Q14: What are the current methods used to deliver this compound to the brain?

A14: Current research primarily utilizes intravenous administration of [18F]this compound for PET imaging studies to assess 5-HT2A receptor binding in the brain. [, ]

Q15: How is this compound quantified in biological samples?

A15: High-performance liquid chromatography (HPLC) is a key analytical technique employed in this compound research, primarily for separating and quantifying the radiotracer and its metabolites in plasma samples. [, ]

Q16: What is the environmental impact of this compound?

A16: The provided research primarily focuses on the pharmacological and imaging applications of this compound. Information regarding its environmental impact and degradation pathways would require further investigation.

Q17: What is known about the solubility of this compound in various media?

A17: Specific data regarding this compound's solubility in different media is not extensively discussed in the provided research.

Q18: How are the analytical methods used for this compound validated?

A18: While the research employs techniques like HPLC for analysis, specific details regarding method validation parameters such as accuracy, precision, and specificity are not explicitly provided. []

Q19: What quality control measures are in place for this compound used in research?

A19: While the research highlights the importance of radiolabeling and purification processes for [18F]this compound, specific details regarding broader quality control measures are not elaborated upon. [, ]

Q20: Does this compound induce any immune response?

A20: The provided research primarily focuses on the neurological effects of this compound and does not provide information about its potential immunogenicity.

Q21: Does this compound interact with any drug transporters, particularly at the blood-brain barrier?

A21: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. This interaction can influence this compound's brain penetration and distribution across different species. []

Q22: Does this compound affect the activity of drug-metabolizing enzymes?

A22: The provided research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q23: Is this compound biodegradable?

A23: Specific information regarding this compound's biodegradability is not available in the provided research.

Q24: Are there any alternative compounds to this compound for 5-HT2A receptor imaging or research?

A24: Yes, several other radioligands are available for 5-HT2A receptor imaging and research, each with its own binding characteristics and advantages. Some notable alternatives include:

  • [11C]MDL 100907: A high-affinity antagonist with favorable selectivity for 5-HT2A receptors. [, ]
  • [18F]MH.MZ: A newer radioligand that combines the selectivity profile of MDL 100907 with the benefits of fluorine-18 labeling. []
  • [11C]Cimbi-36: Another antagonist radioligand used for in vivo imaging of 5-HT2A receptors. [, ]

Q25: Are there specific guidelines for the disposal of this compound, particularly its radiolabeled form?

A25: The disposal of radiolabeled compounds, including [18F]this compound, is subject to strict regulations and guidelines to ensure environmental and personnel safety. These guidelines vary depending on local regulations and institutional policies.

Q26: What research infrastructure is necessary for conducting studies with this compound?

A26: Research involving [18F]this compound typically requires specialized facilities equipped for:

  • Radiochemistry: Synthesis and purification of the radiolabeled compound. [, ]
  • Positron Emission Tomography (PET): Acquiring and analyzing brain images. [, ]
  • Data analysis: Processing and interpreting imaging and pharmacological data. [, ]

Q27: When was this compound first synthesized and used in research?

A27: this compound was first synthesized and its pharmacological properties were described in the late 1980s. Early research focused on its potential as an antipsychotic drug, but it was later recognized as a valuable tool for studying 5-HT2A receptors in vivo. []

Q28: How does this compound research contribute to a broader understanding of brain function and disorders?

A28: this compound research using PET imaging has provided valuable insights into:

  • Neurotransmitter systems: The role of the serotonergic system in various neuropsychiatric disorders, including depression, schizophrenia, and Tourette's syndrome. [, , ]
  • Drug development: Evaluating the mechanism of action and target engagement of drugs that interact with 5-HT2A receptors. [, , ]
  • Brain imaging techniques: Advancing the development and validation of PET imaging protocols for studying serotonin receptors in the living brain. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.